
6-Bromo-4-fluoro-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-3-iodo-1H-indazole is a chemical compound with the molecular formula C7H3BrFIN2. It has a molecular weight of 340.92 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H, (H,11,12) and the InChI key is UFBMFTQJQXKQLO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Synthetic Chemistry Applications
6-Bromo-4-fluoro-3-iodo-1H-indazole serves as an intermediate in the synthesis of diverse indazole derivatives. For instance, it has been utilized in the synthesis of 6-SF5-indazoles, demonstrating the versatility of halogenated indazoles in creating heterocyclic compounds with potential therapeutic properties (Kanishchev & Dolbier, 2018). Moreover, the compound finds application in sequential Sonogashira and Suzuki cross-coupling reactions, highlighting its role in the development of functionalized indazoles that could act as ligands for biological receptors (Witulski et al., 2005).
Biochemical Enzyme Inhibition
Research into indazole derivatives, including this compound analogs, has shown these compounds can significantly inhibit lactoperoxidase (LPO) activity. LPO plays a crucial role in the body's antimicrobial defense, and its inhibition by indazoles like 6-Bromo-1H-indazole indicates potential antimicrobial or therapeutic applications, although specific studies on this compound were not directly identified (Köksal & Alım, 2018).
Development of Novel Compounds
Halogenated indazoles are crucial for generating new compounds with possible pharmacological effects. For example, the synthesis and biological evaluation of 6-aminoindazole derivatives have revealed potent antiproliferative activity against human cancer cell lines, suggesting the potential of halogenated indazoles in cancer therapy research (Hoang et al., 2022). Additionally, the exploration of halogenated congeners of 2',3'-dideoxypurine nucleosides, including halogenated indazoles, has shown activity against human immunodeficiency virus (HIV) in vitro, indicating their potential as antiviral agents (Shirasaka et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
This compound is a derivative of indazole, a heterocyclic aromatic organic compound that has been studied for its potential biological activities .
Mode of Action
Indazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Indazole and its derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and anticancer activities
Result of Action
Indazole derivatives have shown potential in various therapeutic applications, including anticancer, antiangiogenic, and antioxidant activities
Biochemical Analysis
Biochemical Properties
6-Bromo-4-fluoro-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase . The interactions between this compound and these enzymes can lead to modulation of signaling pathways and neurotransmission, respectively.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating the p53/MDM2 pathway . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition can result in the suppression of cell proliferation and survival signals. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of the compound may exhibit therapeutic effects, such as tumor growth inhibition, without significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.
properties
IUPAC Name |
6-bromo-4-fluoro-3-iodo-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHNNDROHOCDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646411 |
Source


|
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887568-00-5 |
Source


|
| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

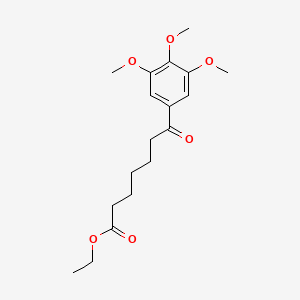

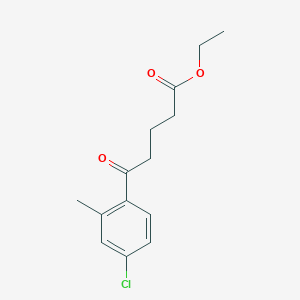
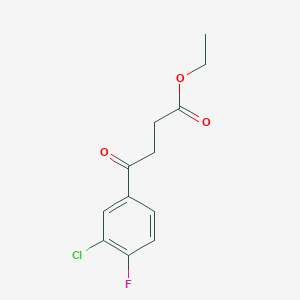
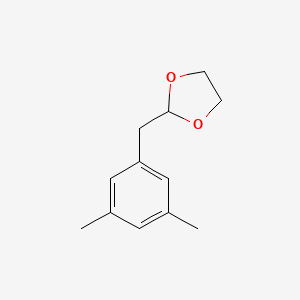
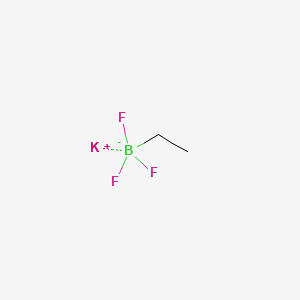
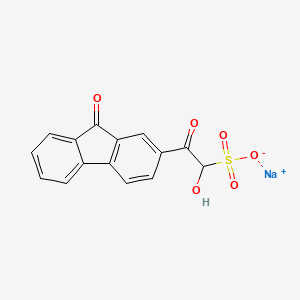

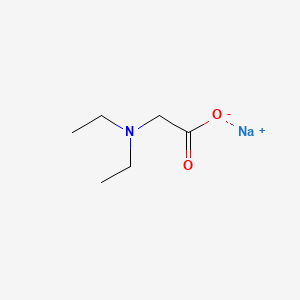
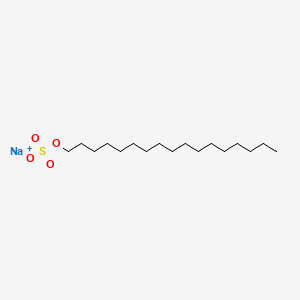
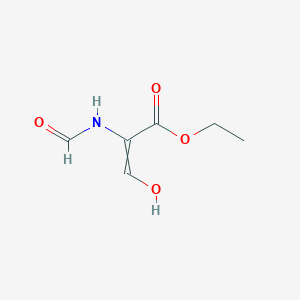
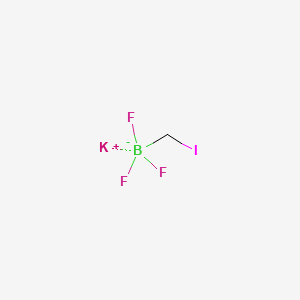

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)